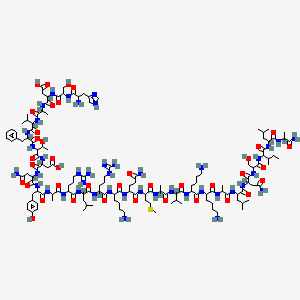![molecular formula C10H11BrN4Na2O11P2 B1139564 Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate CAS No. 102185-44-4](/img/structure/B1139564.png)
Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of trisodium salts, including variants similar to our compound of interest, involves reactions of sodium compounds with various phosphorus acids. An example is the preparation of trisodium salts from sodium dimethylamido-O-(2-cyanoethyl)phosphate with O-alkyl-, and O-arylphosphonic acids. This method and the resulting salts' structures are confirmed using techniques such as IR, 1H NMR, and 31P NMR spectra, showcasing the foundational approach to synthesizing phosphorus derivatives with detailed structural confirmation (Gregáň et al., 1996).
Molecular Structure Analysis
The molecular structure of phosphorus derivatives, similar to our compound, is characterized using various spectroscopic methods. The structure determination involves NMR and IR spectroscopy, which reveal details about the molecule's framework and the positions of specific functional groups. This detailed structural analysis is crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Phosphorus compounds participate in a wide range of chemical reactions, including nucleophilic substitutions and the formation of bonds with other elements. For instance, the reaction of phosphorus salts with alkyl or aryl groups leads to the formation of monosubstituted diphosphonic acids, which are useful for studying antiviral and cytostatic activities (Gregáň et al., 1996). These reactions highlight the chemical versatility and potential applications of phosphorus derivatives in research and development.
Physical Properties Analysis
The physical properties of phosphorus derivatives, such as solubility, phase behavior, and thermal stability, are influenced by their molecular structure. While specific data on our compound may not be readily available, similar phosphorus compounds demonstrate unique physical properties that make them suitable for various applications, including materials science and catalysis. For example, the synthesis of novel electrolyte additives for lithium-ion batteries showcases the importance of understanding the physical properties of these compounds (Feng et al., 2008).
Chemical Properties Analysis
The chemical properties of phosphorus derivatives are defined by their reactivity towards other chemical species. This includes their role in forming stable complexes with metals, their behavior as ligands, and their potential as catalysts in organic synthesis. The exploration of phosphorus compounds in catalytic applications and their interaction with various substrates provides insight into their chemical versatility and potential for innovation in chemistry (Minyaev et al., 2018).
Scientific Research Applications
Structural and Synthesis Studies
Research into the structure and synthesis of trisodium salts of various diphosphonic acids has contributed to understanding the antiviral and cytostatic activity of phosphorus derivatives of purine and pyrimidine bases. Studies by Gregáň et al. (1996, 2008) have focused on preparing trisodium salts of O-methyl, O-butyl, O-phenyl, and O-(4-nitrophenyl) diphosphonic acids, providing insights into their structural basis and potential applications in studying antiviral and cytostatic activities (Gregáň et al., 1996; Gregáň et al., 2008).
Biological Activity and Mechanistic Insights
In the realm of pharmacokinetics and drug development, Jia et al. (2016) have established a sensitive and specific LC-MS/MS method for the simultaneous quantification of IMM-H007 and its major metabolites, offering a framework for understanding the biological activity and metabolic pathways of novel therapeutic agents (Jia et al., 2016).
Environmental and Material Applications
The use of trisodium phosphate (TSP) as a base solvent for CO2 capture from flue gas, and its combination with various amines to improve absorption performance, showcases its potential in environmental applications. Ramezani et al. (2017) demonstrated that certain blends of TSP with amines like potassium lysinate exhibit superior CO2 solubility and absorption rates, highlighting the compound's utility in greenhouse gas control (Ramezani et al., 2017).
Antimicrobial and Antifungal Effects
The antimicrobial properties of TSP have been explored in various studies, including its effectiveness against biofilm and planktonic cells of pathogens such as Campylobacter jejuni and Salmonella typhimurium. Somers et al. (1994) and Cai et al. (2015) have reported on TSP's capability to reduce bacterial populations on food products, emphasizing its potential in food safety and preservation (Somers et al., 1994; Cai et al., 2015).
Electrochemistry and Battery Technology
The role of trisodium phosphate derivatives in enhancing the electronic and ionic conductivities of cathode electrolyte interphases in high-voltage lithium-ion batteries has been investigated, offering promising avenues for improving battery performance and stability (Liang et al., 2019).
properties
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O11P2.3Na/c11-10-14-4-7(12-2-13-8(4)18)15(10)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,12,13,18)(H2,19,20,21);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUUIWRDDTZJRW-CYCLDIHTSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)Br.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)Br.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN4Na3O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136265299 | |
CAS RN |
102185-44-4 |
Source


|
| Record name | 8-Bromoinosine 5'-diphosphate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[Orn8]-Urotensin II](/img/structure/B1139498.png)



